molecular formula C26H23N3OS B2392799 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207026-05-8

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2392799
CAS RN: 1207026-05-8
M. Wt: 425.55
InChI Key: KZFNUDKHBXEVGC-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a small molecule that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers. In

Scientific Research Applications

Cytochrome P450 Isoform Inhibition

One of the key applications of imidazole derivatives, including compounds similar to "2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone," is their role as selective inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. These compounds are used to predict drug-drug interactions by inhibiting specific CYP isoforms, thereby providing insights into the metabolism of co-administered drugs (Khojasteh et al., 2011).

DNA Interaction

Another area of interest is the study of compounds that interact with DNA, such as Hoechst 33258 and its analogues. Although not the exact compound , these studies offer insights into how structurally related compounds can bind to DNA's minor groove, providing a framework for designing drugs that target DNA for therapeutic purposes (Issar & Kakkar, 2013).

Antitumor Activity

Imidazole derivatives are reviewed for their antitumor activities, highlighting their potential as starting points for the development of new anticancer drugs. These compounds, due to their diverse biological properties, are considered promising candidates in the search for effective antitumor agents (Iradyan et al., 2009).

Synthetic Methodologies and Biological Importance

The synthesis and biological significance of (thio)ureabenzothiazoles (TBT and UBT), which share structural features with the compound , demonstrate the broad spectrum of biological activities these compounds exhibit. This includes their roles as therapeutic agents and their pharmacological activities, thereby underscoring the importance of synthetic methodologies in developing compounds with enhanced biological properties (Rosales-Hernández et al., 2022).

Enzymatic Remediation of Organic Pollutants

A distinct application area for related compounds is their role in enzymatic remediation processes. Enzymes, in the presence of redox mediators, can degrade or transform various organic pollutants in wastewater. This showcases the environmental significance of these compounds in enhancing the efficiency of enzymatic degradation processes (Husain & Husain, 2007).

properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c30-25(28-16-15-22-13-7-8-14-23(22)28)19-31-26-27-17-24(21-11-5-2-6-12-21)29(26)18-20-9-3-1-4-10-20/h1-14,17H,15-16,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNUDKHBXEVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

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